Chloroacetamido-C-PEG3-C3-NHBoc
Description
Evolution of Linker Chemistry in Targeted Therapeutics and Chemical Probes
In the context of Antibody-Drug Conjugates (ADCs), linker technology has been a key determinant of success. nih.gov Early ADCs utilized linkers that were not always stable in circulation, leading to premature drug release and off-target toxicity. The development of both cleavable and non-cleavable linkers with improved stability and specific release mechanisms has been a significant advancement. nih.govsymeres.com Cleavable linkers are designed to release their payload in response to the specific environment of a tumor cell, such as low pH or the presence of certain enzymes. nih.gov Non-cleavable linkers, on the other hand, release the drug upon lysosomal degradation of the antibody, offering enhanced plasma stability. nih.gov
Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs) and Related Modalities
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary class of bifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. acs.orgresearchgate.net A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. acs.orgresearchgate.net
This "event-driven" mechanism offers several advantages over traditional inhibitors. PROTACs can target proteins previously considered "undruggable" and can be effective at very low concentrations as they act catalytically. nih.govresearchgate.net The design of the linker is paramount in PROTACs, as its length and composition determine the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is crucial for efficient degradation. nih.govresearchgate.netnih.gov
Strategic Importance of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation and Drug Discovery
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units that has become a cornerstone in drug delivery and bioconjugation. nih.govyoutube.com The process of attaching PEG chains to molecules, known as PEGylation, can significantly improve their physicochemical properties. nih.gov
In the context of bifunctional molecules like ADCs and PROTACs, PEG linkers offer several key advantages:
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, reducing its renal clearance and prolonging its circulation half-life. nih.govnih.gov This can lead to improved drug exposure at the target site.
Reduced Immunogenicity: The "stealth" properties of PEG can help to shield the conjugate from the immune system, reducing the likelihood of an immune response. nih.gov
Enhanced Stability: PEG linkers can protect the conjugate from enzymatic degradation, increasing its stability in biological fluids. nih.gov
Tunable Length and Flexibility: PEG linkers can be synthesized in various lengths, allowing for precise control over the distance and orientation between the two functional ends of a bifunctional molecule. nih.govbiochempeg.com This is critical for optimizing the biological activity of PROTACs and other proximity-inducing modalities. nih.gov
Studies have shown that the inclusion of PEG linkers in ADCs can reduce non-specific uptake and off-target toxicity. chemexpress.com In PROTACs, PEG linkers can provide the necessary flexibility and spatial arrangement to facilitate the formation of a productive ternary complex. nih.gov
Chloroacetamido-C-PEG3-C3-NHBoc: A Closer Look
This compound is a heterobifunctional linker that embodies the principles of modern linker design. It incorporates several key features that make it a valuable tool for the synthesis of complex biomolecules, particularly PROTACs.
| Component | Function |
| Chloroacetamido group | Provides a reactive handle for covalent conjugation to a target molecule, typically through reaction with a thiol group (e.g., a cysteine residue on a protein). |
| PEG3 spacer | A short polyethylene glycol chain consisting of three ethylene glycol units. It imparts hydrophilicity and provides a defined spatial separation between the two ends of the linker. |
| C3 alkyl chain | A three-carbon propyl spacer that adds to the overall length of the linker. |
| NHBoc group | A Boc-protected amine. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection and subsequent conjugation to another molecule, such as a ligand for an E3 ligase. |
This modular design allows for a stepwise and controlled assembly of a bifunctional molecule. The chloroacetamido group can be reacted with one binding partner, and after deprotection of the Boc group, the revealed amine can be coupled to the second binding partner. The integrated PEG3 element is crucial for maintaining favorable physicochemical properties of the resulting conjugate.
Detailed Research Findings
The rational design of linkers is a key focus in the development of next-generation targeted therapies. Research has demonstrated that the length and composition of the linker can have a profound impact on the efficacy of a PROTAC. For instance, studies on estrogen receptor (ER)-α targeting PROTACs revealed that a 16-atom chain length was optimal for inducing ER degradation. nih.govresearchgate.netnih.gov
Furthermore, the composition of the linker, including the presence of PEG units, can influence the conformation of the PROTAC. Linkers that allow the molecule to adopt a folded conformation can shield polar surfaces, potentially improving cell permeability. acs.orgacs.org The hydrophilic nature of PEG linkers is particularly advantageous in this regard, contributing to both solubility and the ability to form favorable intramolecular interactions. axispharm.com
The chloroacetamido group is a well-established reactive moiety for bioconjugation. Its ability to form a stable thioether bond with cysteine residues makes it a reliable tool for attaching linkers to proteins or peptides. The Boc-protected amine provides a versatile and orthogonal handle for the second conjugation step, a common strategy in the synthesis of complex molecules.
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[3-[(2-chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClN2O6/c1-17(2,3)26-16(22)20-7-5-9-24-11-13-25-12-10-23-8-4-6-19-15(21)14-18/h4-14H2,1-3H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBMYSGRCJLZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Functional Implications of Chloroacetamido C Peg3 C3 Nhboc
Structural Deconstruction and Functional Role of Constituent Moieties
The chloroacetamide group serves as a reactive electrophile, or "warhead," capable of forming stable covalent bonds with nucleophilic residues on biomolecules. This feature is central to its application in creating irreversible inhibitors and probes.
The primary target for the chloroacetamide warhead in biological systems is the thiol group of cysteine residues. nih.gov Cysteine is a relatively rare amino acid, and its thiol group can be highly nucleophilic, especially when in a deprotonated thiolate state within the microenvironment of a protein's active or binding site. nih.gov
The reaction between the chloroacetamide and the cysteine thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In this reaction, the sulfur atom of the cysteine thiol acts as the nucleophile, attacking the carbon atom bearing the chlorine atom (the electrophilic center). This leads to the displacement of the chloride leaving group and the formation of a stable thioether bond, resulting in the irreversible covalent modification of the protein. nih.gov
The process of covalent bond formation typically occurs in two steps:
Non-covalent Binding: The molecule first binds reversibly to the target protein, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This initial binding event positions the chloroacetamide warhead in close proximity to the target cysteine residue. nih.gov
Covalent Modification: Following the initial binding, the correctly oriented electrophilic warhead reacts with the nucleophilic cysteine, leading to the formation of an irreversible covalent bond. nih.gov
The reactivity of the chloroacetamide can be modulated by the electronic properties of the rest of the molecule, though it is generally considered a "soft" electrophile, showing a preference for "soft" nucleophiles like the sulfur atom of cysteine. nih.gov This inherent reactivity makes it a valuable tool for targeting specific cysteine residues in proteins.
| Step | Description | Key Interactions | Outcome |
|---|---|---|---|
| 1. Non-covalent Binding | Initial reversible association of the chloroacetamide-containing molecule with the target protein. | Hydrogen bonds, hydrophobic interactions, van der Waals forces. | Positioning of the warhead near the target cysteine. |
| 2. Covalent Modification | Nucleophilic attack of the cysteine thiol on the α-carbon of the chloroacetamide. | SN2 reaction mechanism. | Formation of a stable, irreversible thioether bond. |
The ability of the chloroacetamide moiety to covalently label cysteine residues has made it a valuable tool in activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomic strategy used to identify and characterize the active state of enzymes and other proteins directly in complex biological systems. nih.govresearchgate.netnih.govresearchgate.netplantchemetics.org
In a typical ABPP experiment, a probe containing a chloroacetamide warhead, a reporter tag (such as a fluorophore or biotin), and often a linker is introduced to a proteome. nih.gov The probe selectively labels active proteins that have a reactive cysteine in a suitable location. The reporter tag then allows for the detection, enrichment, and identification of the labeled proteins using techniques like in-gel fluorescence scanning and mass spectrometry-based proteomics. nih.govnih.gov
Chloroacetamide-based probes have been instrumental in:
Target Identification and Validation: By identifying the proteins that are covalently modified by a bioactive small molecule, researchers can elucidate its mechanism of action and validate its intended targets. acs.orgpublish.csiro.au
Mapping Druggable "Hotspots": Screening libraries of chloroacetamide-containing fragments can help to identify reactive cysteine residues across the proteome, revealing potential "hotspots" for the development of new covalent therapeutics. nih.gov This approach has been used to identify ligands for hundreds of proteins, many of which were previously considered "undruggable." nih.gov
Developing Covalent Inhibitors: The chloroacetamide group can be incorporated into the structure of a known ligand to create a potent and selective irreversible inhibitor. rsc.orgjst.go.jpbiorxiv.org
| Application | Description | Key Outcome | References |
|---|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Utilizing chloroacetamide-based probes to selectively label and identify active proteins in complex biological samples. | Functional characterization of enzymes and identification of protein targets. | nih.govresearchgate.netnih.govresearchgate.netplantchemetics.org |
| Target Identification | Identifying the specific protein targets of a bioactive compound by observing covalent modification. | Elucidation of a compound's mechanism of action. | acs.orgpublish.csiro.au |
| Covalent Inhibitor Development | Incorporating a chloroacetamide warhead into a ligand to create an irreversible inhibitor. | Potent and selective inhibition of target proteins. | rsc.orgjst.go.jpbiorxiv.org |
Polyethylene (B3416737) glycol is well-known for its hydrophilic (water-loving) nature. nih.govnih.gov The incorporation of a PEG3 spacer into a molecule can significantly increase its aqueous solubility. nih.govjenkemusa.com This is a particularly important feature in the design of bioconjugates and drug candidates, as improved solubility can enhance bioavailability and ease of handling in aqueous buffers. axispharm.com
The PEG linker is also highly flexible due to the rotational freedom around its C-O and C-C bonds. researchgate.net This flexibility can be advantageous in several ways:
Reduced Steric Hindrance: The flexible spacer can help to minimize steric clashes between the conjugated protein and other components of the system, allowing for more efficient binding and interaction.
Optimal Orientation: The conformational flexibility of the PEG linker allows the attached moieties to adopt a range of spatial arrangements, increasing the probability of achieving an optimal orientation for binding to their respective targets. nih.gov
Minimal Impact on Protein Structure: Studies have shown that PEG spacers can have a minimal effect on the conformational properties of small, neutral peptides to which they are attached. researchgate.net
| Property | Description | Functional Implication | References |
|---|---|---|---|
| Hydrophilicity | The ethylene (B1197577) glycol units are polar and interact favorably with water molecules. | Increased aqueous solubility of the bioconjugate. | nih.govnih.govjenkemusa.com |
| Conformational Flexibility | Rotation is possible around the C-O and C-C bonds of the PEG chain. | Allows for optimal positioning of attached moieties and reduces steric hindrance. | researchgate.netnih.gov |
In the context of Proteolysis Targeting Chimeras (PROTACs), the linker plays a profoundly important role in mediating the formation and stability of the ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. axispharm.comnih.gov The formation of a stable ternary complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein. axispharm.com
The length and composition of the linker are critical parameters that must be optimized for each specific target and E3 ligase pair. nih.gov
Kinetics of Ternary Complex Formation: A well-designed linker can facilitate the cooperative binding of the two proteins, enhancing the rate of ternary complex formation. nih.gov The flexibility of a PEG linker can allow the two ends of the PROTAC to readily bind their respective protein partners. precisepeg.com
The PEG3 linker in Chloroacetamido-C-PEG3-C3-NHBoc provides a defined length and flexibility that can be advantageous in the construction of PROTACs and other bifunctional molecules where precise control over the distance and orientation between two binding partners is required.
Alkyl Chain (C3) Contribution to Linker Topology and Spatial Orientation
The linker component of a PROTAC is far more than a simple spacer; its structure significantly influences the molecule's biological activity. precisepeg.com Linkers are broadly classified based on their structural characteristics, such as being flexible or rigid. precisepeg.com Alkyl chains, along with polyethylene glycol (PEG) chains, are the most common motifs found in PROTAC linkers, valued for their synthetic accessibility and the ease with which their length and composition can be modified. nih.gov
Table 1: Properties of Common PROTAC Linker Motifs
| Linker Motif | Primary Contribution | Key Characteristics |
|---|---|---|
| Alkyl Chains (e.g., C3) | Flexibility and Spatial Orientation | Synthetically accessible, chemically stable, hydrophobic. precisepeg.com |
| PEG Chains | Solubility and Hydrophilicity | Imparts hydrophilicity, improves water solubility, good biocompatibility. precisepeg.com |
| Rigid Linkers (e.g., Triazoles, Cycloalkanes) | Conformational Restriction | Metabolically stable, reduces oxidative degradation. precisepeg.com |
N-tert-Butyloxycarbonyl (NHBoc) Protecting Group for Amine Functionalization
The N-tert-Butyloxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines in multistep organic synthesis. researchgate.net In the structure of this compound, the Boc group serves to temporarily block the reactivity of a primary amine. This protection is essential during the synthesis of a larger molecule, preventing the amine from participating in unwanted side reactions.
The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. wikipedia.org It protects the amine as a carbamate (B1207046), which is significantly less nucleophilic than the free amine. total-synthesis.com This decreased reactivity makes the protected intermediate stable under a variety of reaction conditions. total-synthesis.comnih.gov
A key advantage of the Boc group is its role in orthogonal protection strategies, a cornerstone of complex molecule synthesis, particularly in peptide chemistry. organic-chemistry.orgnih.gov Orthogonality refers to the ability to remove one protecting group in the presence of others without affecting them. total-synthesis.com The Boc group is characteristically acid-labile, meaning it is cleaved under acidic conditions. wikipedia.orgtotal-synthesis.com This property makes it orthogonal to other common amine protecting groups such as:
Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile and is removed using a base, such as piperidine (B6355638). total-synthesis.comorganic-chemistry.org
Cbz (Carboxybenzyl): This group is removed by catalytic hydrogenolysis. total-synthesis.com
This orthogonality allows synthetic chemists to selectively unmask specific amine groups at different stages of a synthesis. organic-chemistry.org For instance, a molecule can be constructed with both a Boc-protected amine and an Fmoc-protected amine. The Fmoc group can be removed with a base to allow for a reaction at that site, while the Boc group remains intact. researchgate.net Later in the synthetic sequence, the Boc group can be removed with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to expose the second amine for further functionalization. wikipedia.org This strategic protection and deprotection enable the controlled and efficient assembly of complex molecular architectures.
Table 2: Orthogonal Amine Protecting Groups
| Protecting Group | Abbreviation | Deprotection Condition | Orthogonal To |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA, HCl) wikipedia.org | Fmoc (Base-labile), Cbz (Hydrogenolysis-labile) total-synthesis.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) total-synthesis.com | Boc (Acid-labile), Cbz (Hydrogenolysis-labile) total-synthesis.com |
| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.com | Boc (Acid-labile), Fmoc (Base-labile) total-synthesis.com |
The use of the Boc protecting group significantly enhances the stability and ease of handling of synthetic intermediates. researchgate.net Amines are nucleophilic and often basic, which can lead to undesired reactions or purification challenges. By converting the amine to a Boc-carbamate, its nucleophilicity and basicity are greatly reduced. total-synthesis.com
Key Impacts on Stability and Handling:
Improved Solubility and Crystallinity: The introduction of the bulky, non-polar Boc group can alter the physical properties of an intermediate. This can sometimes improve its solubility in common organic solvents used for reactions and purification (e.g., column chromatography). In some cases, it can also enhance the crystallinity of the intermediate, facilitating purification by recrystallization.
Prevention of Side Reactions: The protection strategy prevents unwanted reactions such as N-alkylation or acylation of the amine during other transformations in the molecule. nih.gov This directed reactivity is crucial for minimizing the formation of complex byproducts and simplifying the purification process. nih.gov
Advanced Synthetic Methodologies for Chloroacetamido C Peg3 C3 Nhboc and Analogous Linkers
Design and Synthesis of Monodisperse PEG Oligomers with Defined Lengths (PEG3)
Polyethylene (B3416737) glycol (PEG) is a widely used polymer in bioconjugation due to its hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of molecules. biochempeg.comchempep.com For advanced applications like drug linkers, traditional polydisperse PEG mixtures, which consist of chains with varying lengths, are unsuitable as they can lead to unpredictable and complex product mixtures. This necessitates the use of monodisperse PEG oligomers, which are pure compounds with a single, defined molecular weight, ensuring batch-to-batch consistency and predictable physicochemical properties. The synthesis of these well-defined PEG oligomers, such as the tri-ethylene glycol (PEG3) unit in the target linker, requires more resource-intensive and sophisticated methods than simple polymerization. rsc.org
Two primary strategies exist for the synthesis of monodisperse PEG oligomers: linear (or iterative) and convergent pathways.
Linear Synthesis: This approach involves the stepwise addition of ethylene (B1197577) glycol monomer units one at a time to a growing chain. chempep.com A common iterative method is the Williamson ether synthesis, where a monoprotected PEG alcohol is deprotonated and reacted with a PEG derivative containing a good leaving group, such as a tosylate. rsc.orggoogle.com This cycle of deprotection, coupling, and re-functionalization is repeated to achieve the desired chain length. rsc.org While effective, a challenge with this method is the potential for base-induced depolymerization, which can generate shorter oligomer impurities (e.g., PEG(n-1)). rsc.org
Convergent Synthesis: This strategy involves preparing separate, pre-formed PEG segments which are then combined to form the final, longer oligomer. chempep.comresearchgate.net This can be more efficient for creating larger molecules. For example, a branched PEG homostar can be prepared and then extended iteratively, with the branched structure facilitating easier purification of intermediates via chromatography compared to purely linear analogs. scilit.comresearchgate.net
The choice between a linear and convergent approach depends on the desired scale, purity requirements, and the specific PEG length being synthesized. For shorter, defined oligomers like PEG3, iterative linear synthesis is a common and effective method.
Table 1: Comparison of Synthetic Pathways for Monodisperse PEG Oligomers
| Feature | Linear/Iterative Synthesis | Convergent Synthesis |
| General Strategy | Stepwise addition of single monomer units to a growing chain. chempep.com | Pre-formed segments are synthesized separately and then combined. chempep.comresearchgate.net |
| Common Reactions | Williamson ether synthesis, iterative coupling/deprotection cycles. rsc.org | Coupling of larger, pre-synthesized PEG blocks. |
| Advantages | Precise control over chain length for shorter oligomers. | Often more efficient for very long or complex (e.g., branched) structures; intermediates can be easier to purify. scilit.comresearchgate.net |
| Disadvantages | Can be time-consuming for long chains; risk of side reactions like depolymerization leading to impurities. rsc.org | Requires more complex initial building blocks. |
Creating heterobifunctional linkers requires that the two ends of the PEG chain have different reactive groups. This is achieved through selective end-group functionalization. aablocks.com The synthesis typically starts with a symmetrical PEG diol, where the two chemically equivalent hydroxyl groups must be differentiated. google.com
A common strategy is the statistical mono-functionalization, where a limiting amount of a protecting group or activating agent is reacted with the diol, followed by separation of the desired mono-functionalized product from unreacted diol and di-functionalized byproducts. A more controlled approach involves an iterative process starting with a monoprotected ethylene glycol unit. For instance, a key synthetic intermediate is an oligo(ethylene glycol) mono-p-toluenesulfonate (PEGn-Ts). rsc.org In these molecules, the hydroxyl group and the tosylate group exhibit completely different reactivities, allowing the hydroxyl end to be modified while the tosylate end is reserved for a later reaction, or vice versa. rsc.org This orthogonal protection strategy is fundamental to building complex, asymmetric molecules. chempep.com
Introduction of the Chloroacetamide Moiety
The chloroacetamide group is a reactive "warhead" in many linkers, capable of forming a stable covalent bond with nucleophilic residues, such as the thiol group of a cysteine. Its incorporation into the linker requires the formation of an α-haloacetamide.
The formation of an α-haloacetamide is a specific case of the α-halogenation of a carbonyl compound. The reaction mechanism can proceed under either acidic or basic conditions, which have important differences. youtube.com
Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the carbonyl oxygen is protonated, activating the compound. A subsequent deprotonation at the α-carbon forms an enol intermediate. This enol then acts as a nucleophile, attacking a halogen molecule (e.g., Cl₂) to form the α-halogenated product. youtube.com A key feature of the acid-catalyzed mechanism is that the reaction typically stops after a single halogenation, as the introduction of an electron-withdrawing halogen destabilizes the enol intermediate, making further halogenation less favorable. youtube.com
Base-Promoted Halogenation: Under basic conditions, a base removes an α-proton to form an enolate anion. The enolate then attacks the halogen. youtube.com Unlike the acid-catalyzed version, the presence of the first halogen makes the remaining α-protons more acidic and easier to remove. youtube.com This means that if excess base and halogen are used, the reaction will proceed until all α-protons are replaced, a process famously utilized in the haloform reaction. youtube.comyoutube.comyoutube.com
For synthesizing a monochloroacetamide linker, conditions must be carefully controlled to ensure only a single chlorine atom is added. This is typically achieved by reacting an amine with chloroacetyl chloride or by using a coupling agent to join chloroacetic acid to an amine-terminated precursor.
Regioselectivity refers to the control of reaction at a specific position in a molecule that has multiple potential reaction sites. In the synthesis of a complex linker like Chloroacetamido-C-PEG3-C3-NHBoc, achieving high regioselectivity is crucial to avoid the formation of isomeric impurities. nih.gov
Strategies to control regioselectivity often involve the use of directing groups. A directing group is a functional group within the substrate that interacts with a catalyst (often a transition metal) to guide the reaction to a specific, often nearby, C-H bond. nih.govmdpi.comnih.gov While the target linker synthesis relies more on the sequential addition of pre-functionalized building blocks, the principles of regioselectivity are paramount. For example, in assembling the "C3-NHBoc" portion and attaching it to the PEG chain, the reactions must be designed to occur only at the desired terminal positions, leaving the internal structure of the PEG and propyl groups untouched. This is accomplished by using precursors with single, activated functional groups at the intended points of connection.
Strategic Incorporation of the Boc-Protected Amine Terminus
The other end of the linker features an amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry. rsc.orgorganic-chemistry.org Its purpose is to temporarily block the reactivity of the amine group to prevent it from participating in unwanted side reactions during the synthesis of other parts of the molecule (e.g., during the introduction of the chloroacetamide moiety). organic-chemistry.org
The formation of a Boc-protected amine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is valued for its stability under a wide range of conditions, including exposure to most nucleophiles and bases. organic-chemistry.org This stability allows for an orthogonal protection strategy, where other protecting groups that are labile under different conditions (e.g., the base-labile Fmoc group) can be used elsewhere in the molecule. rsc.orgorganic-chemistry.org
The Boc group is strategically removed at a later stage of a larger synthetic sequence under anhydrous acidic conditions (e.g., using trifluoroacetic acid, TFA), which cleaves the carbamate (B1207046) to release the free amine, CO₂, and a stable tert-butyl cation. rsc.orgorganic-chemistry.org The incorporation of this Boc-protected terminus is a key step that ensures the amine is available for subsequent conjugation steps only after the linker has been fully assembled and purified.
Table 2: Key Chemical Moieties and Their Synthetic Roles
| Moiety/Group | Chemical Name | Purpose in Synthesis | Typical Reagents for Introduction |
| PEG3 | Tri-ethylene glycol | Provides a hydrophilic, flexible spacer. chempep.com | Iterative Williamson ether synthesis from ethylene glycol derivatives. rsc.org |
| Chloroacetamide | -NHC(O)CH₂Cl | Reactive group for covalent bond formation with nucleophiles (e.g., thiols). | Chloroacetyl chloride or Chloroacetic acid with a coupling agent. |
| Boc-Amine | tert-Butyl Carbamate | Protects the terminal amine during synthesis to prevent side reactions. organic-chemistry.org | Di-tert-butyl dicarbonate (Boc₂O) and a base. organic-chemistry.org |
Amine Protection and Deprotection Chemistry Utilizing the Boc Group
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly in the construction of complex molecules like peptides and specialized linkers. jk-sci.comfishersci.co.uk Its popularity stems from the ease of its introduction and its stability under a wide range of conditions, coupled with the facility of its removal under specific acidic conditions. masterorganicchemistry.com
Protection of Amines: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of Boc₂O. libretexts.orgcommonorganicchemistry.com This process is often facilitated by a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.comcommonorganicchemistry.com The reaction mechanism involves the formation of a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate group that subsequently decomposes into carbon dioxide and the highly basic tert-butoxide. masterorganicchemistry.com This alkoxide then neutralizes the protonated carbamate. masterorganicchemistry.com
Deprotection of Amines: The removal of the Boc group is most commonly accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like DCM. jk-sci.comfishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen by the acid, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. masterorganicchemistry.comchemistrysteps.com The resulting carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide gas. jk-sci.commasterorganicchemistry.com This acid-lability is a key feature, allowing for selective deprotection in the presence of other protecting groups like Fmoc or Cbz, which are cleaved under basic or hydrogenolysis conditions, respectively, enabling orthogonal protection strategies. masterorganicchemistry.commasterorganicchemistry.com
Alternative, milder, or more selective deprotection methods exist for substrates sensitive to strong acids. These include the use of trimethylsilyl (B98337) iodide (TMSI), zinc bromide, or thermal conditions. fishersci.co.uknih.gov For instance, heating a Boc-protected amine, particularly in a continuous flow reactor, can effect deprotection without any acid catalyst. masterorganicchemistry.comnih.gov
Table 1: Common Reagents and Conditions for Boc-Group Chemistry
| Process | Reagents | Typical Solvents | Key Mechanistic Feature | Citation |
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA, DMAP) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Nucleophilic acyl substitution on Boc₂O by the amine. | jk-sci.comfishersci.co.uk |
| Deprotection (Standard) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM) | Acid-catalyzed cleavage forming a stable t-butyl cation and a transient carbamic acid. | jk-sci.comfishersci.co.ukmasterorganicchemistry.com |
| Deprotection (Alternative) | Zinc Bromide (ZnBr₂), Trimethylsilyl Iodide (TMSI), Heat | Dichloromethane (DCM), Toluene, Methanol | Lewis acid catalysis or thermal elimination. | fishersci.co.uknih.gov |
Overall Synthetic Route Optimization for Yield and Purity
Optimizing the synthetic route for a molecule like this compound is a critical exercise in balancing yield, purity, cost, and efficiency. azom.com For complex bifunctional linkers, which are often synthesized on a relatively small scale but require very high purity, optimization focuses on minimizing side reactions and simplifying purification. gyrosproteintechnologies.com
Key considerations for optimization include:
Reagent Selection: Choosing highly efficient and selective reagents for each step, such as specific coupling agents for amide bond formation or carefully selected protecting groups to avoid unwanted side reactions.
Reaction Conditions: Fine-tuning parameters like temperature, reaction time, and solvent can significantly impact the yield and impurity profile. azom.com For instance, in the synthesis of PROTACs, which share structural similarities with advanced linkers, iterative optimization of the linker length and composition using alkyl or PEG chains is a common strategy to maximize biological activity. nih.gov
Process Analytical Technology (PAT): The use of real-time analytical tools, such as inline FT-IR or online mass spectrometry, particularly in flow chemistry setups, allows for rapid reaction monitoring and optimization without the need for isolating intermediates. researchgate.net
Automation: Automated synthesis platforms can improve reproducibility and enable the rapid synthesis of libraries of related linkers for screening purposes, which can accelerate the optimization of properties for a specific application. rsc.org
Table 2: Strategies for Synthetic Route Optimization
| Strategy | Objective | Example Application | Citation |
| Iterative Linker Modification | Enhance final product performance (e.g., PROTAC efficacy). | Systematically varying PEG or alkyl chain length to find the optimal distance between two binding moieties. | nih.govnih.gov |
| Flow Chemistry & PAT | Improve reaction control, yield, and safety while reducing waste. | Using inline spectroscopy to find optimal temperature and residence time for a specific coupling or deprotection step. | researchgate.net |
| Automated Synthesis | Increase throughput for library synthesis and reduce manual error. | Employing a capsule-based automated synthesizer to rapidly produce a series of linker analogs for biological testing. | rsc.org |
| Protecting Group Strategy | Minimize side reactions and simplify synthesis. | Using an orthogonal protecting group scheme (e.g., Boc and Fmoc) to allow for selective deprotection at different stages of the synthesis. | masterorganicchemistry.com |
Chromatographic and Non-Chromatographic Purification Strategies for High-Purity Linker Intermediates and Final Compounds
The purification of PEGylated linkers and their intermediates presents unique challenges due to their physical properties, such as high polarity and potential for self-association. reddit.comyoutube.com Achieving the high purity required for applications like drug conjugation necessitates the use of advanced purification techniques.
Chromatographic Strategies: Chromatography is the most powerful tool for purifying linker compounds. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a workhorse technique for the purification of synthetic organic molecules. It separates compounds based on hydrophobicity. For polar PEG-containing molecules, specialized solvent systems, such as chloroform/methanol or gradients involving ethanol/isopropanol, may be required to achieve good separation and prevent peak tailing. reddit.com
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is particularly effective for removing small molecule impurities, unreacted starting materials, or aggregates from the larger PEGylated linker product. nih.gov
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. It is highly effective for purifying compounds that contain ionizable groups, such as the terminal amine or a carboxylic acid, and can even separate species with very similar structures. nih.gov IEX is a cornerstone for purifying PEGylated proteins and can be adapted for smaller PEGylated molecules. google.comnih.gov
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity but under less denaturing aqueous conditions than RP-HPLC. It can be a valuable polishing step, often used in sequence with IEX or SEC. nih.govnih.gov
Non-Chromatographic Strategies: While generally less powerful for achieving very high purity, non-chromatographic methods can be useful for initial cleanup or for removing specific types of impurities.
Precipitation/Crystallization: This can be an effective method for purifying solid compounds. By carefully selecting a solvent system in which the desired product has low solubility while impurities remain in solution, the product can be precipitated or crystallized out, often resulting in a significant increase in purity. approcess.com
Liquid-Liquid Extraction: This technique is used to separate compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and water). It is typically used during reaction work-ups to remove inorganic salts or highly polar/non-polar impurities.
Aqueous Two-Phase Partitioning: This method uses a system of two immiscible aqueous phases (e.g., a PEG solution and a salt solution) to partition molecules. It has been explored for the purification of proteins and could be adapted for larger PEGylated constructs. brainkart.com
Table 3: Common Purification Techniques for PEGylated Linkers
| Technique | Principle of Separation | Primary Application | Citation |
| RP-HPLC | Hydrophobicity | High-resolution purification of final compounds and intermediates. | rsc.org |
| SEC | Hydrodynamic Size | Removal of aggregates and small molecule impurities. | nih.gov |
| IEX | Net Charge | Purification of charged linkers; separation of closely related species. | nih.govgoogle.com |
| HIC | Hydrophobicity (Aqueous) | Polishing step, often used after IEX. | nih.govnih.gov |
| Crystallization | Differential Solubility | Bulk purification and isolation of solid intermediates or final products. | approcess.com |
| Extraction | Differential Solubility | Reaction work-up and removal of bulk impurities. | brainkart.com |
Research Applications and Functional Studies of Chloroacetamido C Peg3 C3 Nhboc in Chemical Biology
Application in Proteolysis-Targeting Chimeras (PROTACs) Research
The synthesis of a PROTAC is a modular process involving the conjugation of three key components: a ligand for the target protein, a ligand for an E3 ligase, and the linker that connects them. nih.gov The chloroacetamide group on Chloroacetamido-C-PEG3-C3-NHBoc provides a reactive handle for covalent attachment to a nucleophilic residue, often a cysteine, on one of the ligands. The Boc-protected amine, after deprotection, offers a site for amide bond formation with the other ligand, completing the PROTAC structure. This modularity allows for the rapid assembly of PROTAC libraries with diverse structures to screen for optimal degradation activity. nih.gov
A critical step in PROTAC design is the recruitment of an E3 ubiquitin ligase. Ligands for well-characterized E3 ligases such as Cereblon (CRBN), Von Hippel-Lindau (VHL), and inhibitor of apoptosis proteins (IAPs) are commonly employed. nih.govnih.gov For instance, derivatives of thalidomide (B1683933) and its analogs, like pomalidomide, are potent binders of CRBN. jenkemusa.com Small molecules that mimic the binding interface of hypoxia-inducible factor 1α (HIF-1α) are used to recruit VHL. nih.gov
The Boc-protected amine on this compound, once deprotected, can be readily coupled to a carboxylic acid functionality on these E3 ligase ligands using standard amide coupling reagents. This forms a stable amide bond, securely tethering the E3 ligase-recruiting moiety to the linker. The choice of the attachment point on the E3 ligase ligand is crucial and is typically guided by structural data to ensure that the binding affinity of the ligand is not compromised. nih.gov
The other end of the this compound linker, the chloroacetamide group, is then available to react with a suitable functional group on the ligand that targets the protein of interest (POI). This reaction often involves nucleophilic substitution, where a thiol group (from a cysteine residue) or an amine group on the POI ligand attacks the electrophilic carbon of the chloroacetamide, forming a stable thioether or amine linkage, respectively. The selection of the target protein ligand is based on its known affinity and selectivity for the protein to be degraded. The point of linker attachment on the POI ligand is also a critical consideration, as it must not interfere with the ligand's ability to bind its target. nih.gov
The linker in a PROTAC is far more than a simple spacer; its properties profoundly influence the formation and stability of the key ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. precisepeg.comnih.gov The length of the linker is a critical parameter. nih.gov If the linker is too short, steric hindrance may prevent the simultaneous binding of both the target protein and the E3 ligase. nih.gov Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. nih.gov Studies have shown that optimizing linker length is crucial for potent protein degradation. For example, in the case of estrogen receptor-α (ERα) targeting PROTACs, a 16-atom PEG linker was found to be significantly more potent than a 12-atom linker, despite similar binding affinities to ERα. nih.gov
| Linker Property | Impact on Ternary Complex | Example/Observation |
|---|---|---|
| Length | Determines the distance between the target protein and E3 ligase, affecting the efficiency of ubiquitination. | A 16-atom PEG linker was more effective for ERα degradation than a 12-atom linker. nih.gov |
| Flexibility | Allows for conformational adjustments to achieve a stable ternary complex. | Flexible PEG linkers can stabilize the complex through various interactions. nih.gov |
| Rigidity | Can pre-organize the PROTAC for optimal binding and enhance selectivity. | Incorporation of piperazine (B1678402) or piperidine (B6355638) can lead to more stable ternary complexes. precisepeg.comnih.gov |
| Polarity | Influences solubility and interactions within the binding pockets. | The ether oxygens in PEG linkers can form hydrogen bonds, contributing to complex stability. nih.gov |
The composition of the linker can have a profound impact on a PROTAC's ability to permeate cells. acs.org Research has shown that linkers that allow the PROTAC to adopt folded conformations, thereby shielding polar surface area, can lead to higher cell permeability. acs.orgnih.gov This folding can be facilitated by intramolecular interactions such as hydrogen bonds and π-π stacking. acs.org While PEG linkers, like the one in this compound, are hydrophilic and can improve the aqueous solubility of PROTACs, they can also present a challenge for passive diffusion across the lipid bilayer of the cell membrane. precisepeg.comjenkemusa.com However, the flexibility of PEG linkers might allow the molecule to adopt more compact, less polar conformations in the nonpolar environment of the cell membrane, thus aiding its passage. acs.org Studies have indicated that for VHL PROTACs, linkers that facilitate the shielding of the polar surface area of the VHL ligand are particularly important for achieving good cell permeability. acs.orgnih.gov
| Linker Feature | Influence on Cellular Permeability | Mechanism |
|---|---|---|
| Hydrophilicity (e.g., PEG) | Can improve aqueous solubility but may hinder passive diffusion across the cell membrane. precisepeg.comjenkemusa.com | Increased polarity makes it less favorable to partition into the lipid bilayer. |
| Flexibility | May allow the PROTAC to adopt folded, more compact conformations. acs.org | Shielding of polar groups reduces the energetic penalty for entering the nonpolar cell membrane. acs.orgnih.gov |
| Intramolecular Interactions | Can stabilize folded conformations with reduced polar surface area. acs.org | Intramolecular hydrogen bonds and π-π interactions contribute to a more membrane-permeable state. acs.org |
Design and Synthesis of PROTAC Molecules Incorporating this compound
Utility in Antibody-Drug Conjugate (ADC) Development (as a Representative Linker Component)
The chloroacetamide group is a reactive electrophile that can form a stable covalent bond with nucleophilic amino acid residues on an antibody. The primary target for this reaction is the sulfhydryl group of cysteine residues. labome.com This process, known as alkylation, is a common strategy for conjugating molecules to proteins. thermofisher.com
Conceptually, the chloroacetamide moiety of a linker constructed from this compound would react with a cysteine residue on an antibody. This cysteine could be one that is naturally present or one that has been engineered into the antibody sequence at a specific site to allow for controlled conjugation. google.com The reaction forms a stable thioether bond, covalently attaching the linker to the antibody. The Boc-protected amine on the other end of the linker can then be deprotected to allow for the attachment of a cytotoxic payload, thus completing the ADC construct. This site-specific conjugation can lead to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is a desirable characteristic for therapeutic agents.
While the primary target for chloroacetamide is cysteine, off-target reactions with other amino acids like lysine (B10760008), histidine, and methionine can occur, particularly at higher pH or with excessive concentrations of the alkylating agent. thermofisher.com However, chloroacetamide is generally considered more specific for cysteine compared to other haloacetamides like iodoacetamide. thermofisher.com
The polyethylene (B3416737) glycol (PEG) component of this compound significantly impacts the physicochemical properties of the resulting ADC. Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation when conjugated to an antibody. adcreview.comnih.gov The inclusion of a hydrophilic PEG linker helps to mitigate these issues. adcreview.comnih.gov
Key benefits of PEG linkers in ADCs include:
Enhanced Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established method to improve the pharmacokinetic properties of therapeutic molecules. molecularcloud.org The PEG linker creates a hydration shell around the ADC, which can prolong its circulation half-life by reducing renal clearance and shielding it from enzymatic degradation. nih.govnih.govmolecularcloud.org Studies have shown that ADCs with PEG linkers exhibit slower plasma clearance and increased area under the plasma concentration-time curve (AUC). adcreview.com
Reduced Immunogenicity: The PEG chain can mask potential epitopes on the drug or linker, reducing the likelihood of an immune response against the ADC. molecularcloud.org
The length and structure of the PEG linker can be optimized to fine-tune these properties. nih.gov Monodisperse PEG linkers, like the PEG3 unit in this compound, offer precise control over the linker length, leading to more homogeneous ADC preparations with predictable properties. molecularcloud.org
Table 1: Impact of PEG Linkers on ADC Properties
| Property | Effect of PEG Linker | Source |
|---|---|---|
| Solubility | Increases water solubility, preventing aggregation of hydrophobic payloads. | adcreview.commolecularcloud.org |
| Stability | Improves physical and chemical stability in solution. | nih.gov |
| Pharmacokinetics | Prolongs circulation half-life and increases plasma concentration. | adcreview.comnih.govnih.gov |
| Immunogenicity | Reduces the potential for an immune response against the ADC. | molecularcloud.org |
ADC linkers can be broadly categorized as either cleavable or non-cleavable, a design choice that has significant biological consequences. biochempeg.combroadpharm.comproteogenix.science
Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the cytotoxic payload upon entering the target cancer cell. broadpharm.combroadpharm.com This release is triggered by specific conditions within the tumor microenvironment or inside the cell, such as the presence of certain enzymes (e.g., cathepsins), a lower pH in endosomes and lysosomes, or a higher concentration of reducing agents like glutathione (B108866). broadpharm.combiotechinformers.com A potential advantage of cleavable linkers is the "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells. broadpharm.combroadpharm.com
Non-Cleavable Linkers: These linkers remain intact, and the drug is released only after the entire ADC is internalized and the antibody component is completely degraded in the lysosome. biochempeg.combroadpharm.com This results in the release of the drug still attached to the linker and the amino acid residue it was conjugated to. biochempeg.com Non-cleavable linkers generally exhibit greater stability in circulation, which can lead to a lower risk of off-target toxicity and a wider therapeutic window. biochempeg.comproteogenix.science The ADC Kadcyla®, for instance, utilizes a non-cleavable linker. broadpharm.com
The choice between a cleavable and non-cleavable linker depends on several factors, including the nature of the target antigen, the properties of the cytotoxic drug, and the desired mechanism of action. proteogenix.sciencebiotechinformers.com For instance, non-cleavable linkers may be more suitable for treating hematological tumors where high specificity and low toxicity are paramount. proteogenix.science
Table 2: Comparison of Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers | Source |
|---|---|---|---|
| Drug Release Mechanism | Triggered by specific conditions (enzymes, pH, reducing agents) in the tumor environment or cell. | Relies on complete lysosomal degradation of the antibody. | biochempeg.combroadpharm.com |
| Plasma Stability | Generally lower stability compared to non-cleavable linkers. | Higher stability in circulation. | biochempeg.comproteogenix.science |
| Bystander Effect | Can induce bystander killing of adjacent antigen-negative cells. | Reduced or no bystander effect. | broadpharm.comproteogenix.science |
| Off-Target Toxicity | Higher potential for off-target toxicity due to premature drug release. | Lower risk of off-target toxicity. | proteogenix.sciencebiotechinformers.com |
| Therapeutic Window | May have a narrower therapeutic window. | Can potentially provide a larger therapeutic window. | biochempeg.com |
Applications in Chemical Probe and Activity-Based Profiling Studies
Beyond ADC development, the components of this compound are also valuable for creating chemical probes and for use in activity-based protein profiling (ABPP). These tools are essential for studying protein function, identifying new drug targets, and understanding cellular pathways. nih.gov
A chemical probe is a small molecule designed to selectively interact with a specific protein target to study its biological function. nih.gov this compound provides a modular scaffold for building such probes. The chloroacetamide group acts as a "warhead" for covalent modification of the target protein. nih.gov The PEG linker serves as a flexible spacer, and the protected amine allows for the attachment of reporter tags, such as fluorophores or biotin, after deprotection.
These probes can be used in a variety of applications, including:
Target Engagement Studies: To confirm that a molecule is binding to its intended target within a complex biological system.
Pull-down Assays: To isolate a target protein and its binding partners from a cell lysate for identification by mass spectrometry.
Fluorescence Microscopy: To visualize the subcellular localization of a target protein.
The reactivity of the chloroacetamide group can be tuned, and it has been shown to be a suitable electrophile for targeted covalent inhibitors. nih.gov
The chloroacetamide moiety's reactivity towards cysteine residues makes it particularly useful for activity-based protein profiling (ABPP) and target identification. acs.orgnih.gov Cysteine is a relatively rare amino acid, and its thiol group is often involved in critical protein functions, such as catalysis and metal binding. nih.gov Covalent labeling of cysteines can therefore provide valuable information about a protein's structure and function. nih.gov
In a typical ABPP experiment, a chloroacetamide-containing probe is used to label proteins in a cell lysate or even in living cells. The labeled proteins are then identified using mass spectrometry. This approach can be used to:
Identify the targets of a drug or a bioactive small molecule.
Profile the activity of entire enzyme families.
Discover new druggable binding sites on proteins.
Studies have shown that chloroacetamide reacts efficiently with cysteine residues in peptides and proteins, forming stable covalent adducts. acs.orgnih.gov While it can also react with other nucleophiles like histidine, the reaction with cysteine is generally more rapid and efficient. acs.org The specificity of the labeling can be influenced by the protein's structure, as the accessibility of the cysteine residue plays a crucial role. nih.gov Research has demonstrated that chloroacetamide is an effective reagent for alkylating cysteine residues in proteomics workflows, with some studies suggesting it is superior to other reagents in terms of minimizing undesirable side reactions. researchgate.net
Competitive Binding Assays for Ligand Discovery and Mechanism of Action Elucidation
The chemical entity this compound is a bifunctional molecule featuring a chloroacetamide group, a polyethylene glycol (PEG) linker, and a Boc-protected amine. It is primarily designed and utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comdoaj.org PROTACs are innovative heterobifunctional molecules engineered to recruit a specific E3 ubiquitin ligase to a target protein, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase. nih.gov
Competitive binding assays are a cornerstone in the development and characterization of PROTACs, including those that would incorporate a linker like this compound. These assays are instrumental in identifying novel ligands for target proteins and in elucidating the mechanism of action of the resulting PROTACs.
The fundamental principle of a competitive binding assay is the displacement of a known ligand (often fluorescently or radiolabelled) from its binding site on a target protein by a test compound. The ability of the test compound to displace the known ligand is a measure of its binding affinity for the target. In the context of PROTAC development, this technique is adapted to assess the binding of the individual ligands of the PROTAC to their respective proteins (the target protein and the E3 ligase) and to characterize the fully assembled PROTAC.
For ligand discovery, a high-throughput screening campaign can be established where a library of compounds is tested for its ability to displace a known ligand from the protein of interest. This approach can identify novel scaffolds that can be further optimized into potent binders. Once a promising ligand is identified, it can be chemically conjugated to an E3 ligase-recruiting moiety via a linker such as this compound to create a PROTAC.
Competitive binding assays are also pivotal in understanding the mechanism of action of a PROTAC. By quantifying the binding affinities of the PROTAC for both the target protein and the E3 ligase, researchers can gain insights into the formation of the ternary complex. For instance, the assay can help determine if the binding of the PROTAC to one protein enhances or hinders its binding to the other, a phenomenon known as cooperativity. Positive cooperativity, where the formation of the binary complex with one protein increases the affinity for the second protein, is a desirable characteristic for a potent PROTAC.
While specific research findings detailing the use of this compound in competitive binding assays for ligand discovery and mechanism of action elucidation are not prevalent in publicly accessible literature, the following table provides a representative example of the type of data that would be generated in such studies. The hypothetical data illustrates the characterization of a PROTAC designed to degrade a target protein (Protein X) by recruiting the E3 ligase Cereblon (CRBN).
Hypothetical Competitive Binding Assay Data for a PROTAC Utilizing a this compound Linker
| Compound | Target Protein | Assay Type | Known Ligand | Ki (nM) |
| Ligand for Protein X | Protein X | Fluorescence Polarization | Fluorescently-labeled Inhibitor A | 50 |
| Ligand for CRBN | Cereblon (CRBN) | TR-FRET | Biotinylated Thalidomide | 200 |
| PROTAC-1 | Protein X | Fluorescence Polarization | Fluorescently-labeled Inhibitor A | 75 |
| PROTAC-1 | Cereblon (CRBN) | TR-FRET | Biotinylated Thalidomide | 250 |
This table is for illustrative purposes only and does not represent actual experimental data.
In this hypothetical scenario, the binding affinities (represented by the inhibition constant, Ki) of the individual ligands for their respective targets are determined. Subsequently, the fully assembled PROTAC-1, which incorporates the this compound linker, is tested. The data would allow researchers to assess how the conjugation and the linker itself affect the binding of the warhead and the E3 ligase ligand. Further studies would then be conducted to evaluate the ability of PROTAC-1 to induce the degradation of Protein X in cellular assays.
Advanced Analytical Characterization of Chloroacetamido C Peg3 C3 Nhboc and Its Bioconjugates
Spectroscopic Techniques for Structural Elucidation of the Linker
Spectroscopic methods are fundamental to confirming that the linker has been synthesized correctly and possesses the required structural features for subsequent conjugation reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation, Purity, and Structural Integrity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Chloroacetamido-C-PEG3-C3-NHBoc. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) analyses provide detailed information about the molecular framework, confirming the presence and connectivity of each constituent part—the chloroacetamido group, the polyethylene (B3416737) glycol (PEG) chain, the propyl spacer, and the Boc-protected amine terminus.
In ¹H NMR spectroscopy, the chemical shift of each proton is indicative of its local electronic environment. oregonstate.edu For this linker, characteristic signals are expected for the methylene (B1212753) protons of the chloroacetyl group (typically around 4.0-4.5 ppm), the repeating ethylene (B1197577) glycol units of the PEG chain (a prominent signal around 3.6 ppm), the various methylene groups of the propyl spacer, and the methyl protons of the tert-butyloxycarbonyl (Boc) protecting group (a sharp singlet around 1.4 ppm). acs.orgresearchgate.netnih.gov The integration of these signals allows for the quantification of protons in each part of the molecule, confirming the correct ratio of the different structural motifs.
¹³C NMR provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. bhu.ac.in This is particularly useful for confirming the presence of the carbonyl carbon of the amide, the carbons of the PEG backbone (typically around 70 ppm), and the carbons of the Boc group. The absence of unexpected signals is a strong indicator of the linker's purity. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on typical values for the functional groups present in the molecule. Actual values may vary depending on the solvent and instrument used.
| Structural Moiety | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Chloroacetyl Group | Cl-CH₂ -CO | 4.0 - 4.5 | Singlet (s) |
| PEG Chain | -O-CH₂ -CH₂ -O- | 3.5 - 3.7 | Multiplet (m) |
| Propyl Spacer | -NH-CH₂ -CH₂-CH₂- | 3.0 - 3.2 | Multiplet (m) |
| Propyl Spacer | -CH₂-CH₂ -CH₂- | 1.6 - 1.8 | Multiplet (m) |
| Propyl Spacer | -CH₂-CH₂-CH₂ - | 1.4 - 1.6 | Multiplet (m) |
| Boc Protecting Group | -C(CH₃ )₃ | ~1.4 | Singlet (s) |
| Amide/Amine | -CO-NH - / -NH -Boc | Variable | Broad Singlet (br s) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass measurements with high accuracy (typically <5 ppm error). thermofisher.com This precision allows for the determination of the linker's elemental formula, distinguishing it from other molecules with the same nominal mass.
The analysis of PEGylated compounds by mass spectrometry can be challenging due to their potential for polydispersity. nih.govacs.org However, for a discrete PEG linker like the PEG3 component in this molecule, a distinct molecular ion peak is expected. HRMS is also highly sensitive for detecting and identifying trace impurities that may not be visible by NMR, such as byproducts from the synthesis or starting materials that were not fully consumed. This impurity profiling is crucial for quality control and to prevent unwanted side reactions during bioconjugation.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₃₅ClN₂O₆ |
| Calculated Monoisotopic Mass | 426.2184 g/mol |
| Ionization Mode | ESI Positive |
| Observed Ion (e.g., [M+H]⁺) | 427.2257 |
| Mass Accuracy | < 5 ppm |
Chromatographic Methods for Purity and Homogeneity Assessment
Chromatographic techniques are essential for assessing the purity and homogeneity of the linker and its subsequent bioconjugates. These methods separate molecules based on their physicochemical properties.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analyzing the purity of the this compound linker and for its purification on a larger scale (preparative HPLC). nih.gov
Analytical Reversed-Phase HPLC (RP-HPLC) is commonly used for purity assessment. researchgate.netnih.gov In this method, the linker is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile. The purity of the linker is determined by the percentage of the total peak area that corresponds to the main product peak. This method can effectively separate the target linker from nonpolar impurities and reaction byproducts. magtechjournal.comresearchgate.net
Preparative HPLC operates on the same principles but uses larger columns to purify multigram quantities of the linker, ensuring a high-purity starting material for conjugation. nih.gov
Table 3: Typical Analytical RP-HPLC Conditions for Linker Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214/280 nm or Charged Aerosol Detector (CAD) |
| Expected Result | Purity >95% (by peak area) |
Size-Exclusion Chromatography (SEC) for Aggregate Detection in Conjugates
Size-Exclusion Chromatography (SEC) is the standard method for analyzing aggregates in biotherapeutics like monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs). lcms.cznih.gov While not typically used for the small molecule linker itself, SEC is indispensable for characterizing the final bioconjugate. The technique separates molecules based on their hydrodynamic radius; larger molecules like aggregates elute faster than smaller molecules like the desired monomeric conjugate. rsc.org
The formation of aggregates is a critical quality attribute to monitor, as it can impact the efficacy and safety of a biotherapeutic. nih.gov Following conjugation of the this compound linker to a protein or antibody, SEC-HPLC is used to quantify the amount of high molecular weight species (aggregates) relative to the monomeric bioconjugate. Mobile phase composition, including the use of organic modifiers or specific salts, can be optimized to improve separation and minimize unwanted interactions with the column matrix. rsc.orgnih.gov
Characterization of Bioconjugates Incorporating the Linker
Once this compound is conjugated to a biomolecule, a comprehensive analytical strategy is required to characterize the resulting product. This typically involves a combination of the techniques described above, often coupled together.
The chloroacetamide group readily reacts with thiol groups (e.g., from cysteine residues) or, to a lesser extent, with histidine residues to form stable covalent bonds. nih.govacs.org The resulting bioconjugates are complex molecules, and their characterization aims to confirm successful conjugation, determine the degree of modification (e.g., drug-to-antibody ratio in ADCs), identify conjugation sites, and assess purity and stability.
Mass spectrometry is a powerful tool for this purpose. Intact mass analysis of the bioconjugate by ESI-MS can confirm the covalent attachment of the linker and any associated payload, allowing for the calculation of the average number of linkers per biomolecule. nih.govlcms.cz For more detailed analysis, the bioconjugate can be proteolytically digested into smaller peptides, which are then analyzed by LC-MS/MS. This "peptide mapping" approach can pinpoint the exact amino acid residues where the linker has been attached. nih.gov
Chromatographic methods remain essential. SEC is used to confirm that the conjugation process has not induced significant aggregation. nih.gov RP-HPLC can be used to assess the purity of the conjugate and, in some cases, to separate species with different numbers of attached linkers. The combination of these techniques provides a detailed picture of the bioconjugate, ensuring it meets the required specifications for its intended application.
Table 4: Summary of Analytical Techniques for Characterization of Bioconjugates
| Analytical Technique | Information Obtained | Relevance |
| Intact Mass Spectrometry (ESI-MS) | Confirms mass of the conjugate, determines average linker/payload ratio. lcms.czenovatia.com | Confirms successful conjugation and stoichiometry. |
| Peptide Mapping (LC-MS/MS) | Identifies specific amino acid conjugation sites. nih.gov | Provides detailed structural information and assesses site-specificity. |
| Size-Exclusion Chromatography (SEC) | Quantifies monomer, fragments, and high molecular weight aggregates. lcms.cznih.gov | Assesses product homogeneity and stability. |
| Reversed-Phase HPLC (RP-HPLC) | Assesses purity and can separate different conjugated species. | Quality control and analysis of heterogeneity. |
| Hydrophobic Interaction Chromatography (HIC) | Separates species based on hydrophobicity, often used for DAR determination in cysteine-linked ADCs. lcms.cz | Orthogonal method for assessing conjugation distribution. |
Mass Spectrometry-Based Characterization of PEGylated Proteins and PROTACs
Mass spectrometry (MS) stands as a cornerstone for the characterization of bioconjugates, offering unparalleled accuracy in molecular weight determination and structural elucidation. nih.govwalshmedicalmedia.com For molecules modified with this compound, MS is indispensable for confirming successful conjugation and characterizing the resulting products. The inherent heterogeneity of PEGylation and the complexity of bioconjugates present unique analytical challenges that MS can effectively address. nih.govwalshmedicalmedia.com
Intact mass analysis by MS is a primary method to determine the degree of modification of a protein or antibody with a linker-payload. enovatia.comsciex.com When this compound is used to link a drug to a monoclonal antibody (mAb), the resulting ADC will be a heterogeneous mixture of species with different numbers of drugs attached. The average number of drugs conjugated to the antibody, known as the drug-to-antibody ratio (DAR), is a critical quality attribute that influences both the efficacy and safety of the ADC. sciex.comsciex.com
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is employed to analyze the intact ADC. sciex.comsciex.com The resulting mass spectrum displays a complex pattern of charge states for each DAR species. sciex.com Deconvolution algorithms, such as MaxEnt1 or ReSpect, are then used to transform this complex data into a zero-charge mass spectrum, where each peak corresponds to a specific DAR species (e.g., DAR0, DAR1, DAR2, etc.). waters.comthermofisher.comlcms.cz From the relative abundance of these peaks, a weighted average DAR can be accurately calculated. sciex.comsciex.com
For proteins PEGylated with a moiety derived from this compound, a similar approach determines the degree of PEGylation. The mass shift corresponding to the addition of each PEG linker is used to identify mono-, di-, or multi-PEGylated species.
Table 1: Representative Deconvoluted Mass Spectrometry Data for a Hypothetical ADC Utilizing this compound
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 (Unconjugated mAb) | 148050 | 5 |
| DAR1 | 148850 | 15 |
| DAR2 | 149650 | 40 |
| DAR3 | 150450 | 25 |
| DAR4 | 151250 | 10 |
| DAR5 | 152050 | 5 |
| Average DAR | 2.5 |
This table is illustrative and assumes a hypothetical drug with a mass of 800 Da conjugated via the this compound linker.
The process involves the enzymatic digestion of the bioconjugate (e.g., using trypsin) into smaller peptides. promega.ca This peptide mixture is then analyzed by LC-MS/MS. magtechjournal.compromega.ca By comparing the peptide map of the conjugated protein to that of the unmodified protein, peptides that have been modified with the linker can be identified by their mass shift. researchgate.net Subsequent MS/MS fragmentation of these modified peptides provides sequence information that pinpoints the exact amino acid residue (e.g., a specific lysine (B10760008) or cysteine) that was conjugated. researchgate.net This level of detail is crucial for ensuring manufacturing consistency and understanding any potential impact of the conjugation site on the protein's structure and function. nih.gov For instance, a study on PEG-rhGH successfully used RP-HPLC peptide mapping to identify five major peptides modified by PEG. magtechjournal.com
Table 2: Example Peptide Mapping Data for a Conjugated Peptide
| Peptide Sequence | Unmodified Mass (Da) | Modified Mass (Da) | Mass Shift (Da) | Identified Conjugation Site |
| TPEVTCVVVDVSHEDPEVK | 2148.0 | 2548.3 | 400.3 | Cys5 |
This table is a representative example and assumes the mass of the this compound-derived moiety is 400.3 Da.
Advanced Spectroscopic Techniques for Assessing Conjugate Integrity and Stability
The conjugation of a linker like this compound can potentially alter the higher-order structure and stability of a protein. Advanced spectroscopic techniques are employed to assess these critical attributes.
Intrinsic and Extrinsic Fluorescence Spectroscopy are used to monitor changes in the tertiary structure and conformational stability of the protein upon conjugation. nih.gov Intrinsic fluorescence, arising from aromatic amino acids like tryptophan, is sensitive to the local environment. nih.gov Changes in the emission wavelength or intensity can indicate unfolding or conformational shifts. nih.gov Extrinsic fluorescent dyes can be used to probe for exposed hydrophobic regions, which can be an indicator of protein unfolding or aggregation. nih.gov
Differential Scanning Calorimetry (DSC) measures the thermal stability of the bioconjugate. It determines the melting temperature (Tm), providing a quantitative measure of how conjugation affects the protein's resistance to thermal denaturation.
Polarized Excitation Emission Matrix (pEEM) Spectroscopy is an emerging technique that can simultaneously provide information on protein aggregation and conjugation. nih.gov It uses Rayleigh scatter to detect aggregates and fluorescence emission to assess structural changes and can even be used to predict the DAR. nih.gov
Table 3: Orthogonal Spectroscopic Analysis of a Bioconjugate
| Technique | Parameter Measured | Unconjugated Protein | Conjugated with this compound | Interpretation |
| Far-UV CD | % Alpha-Helix | 25 | 24 | No significant change in secondary structure. |
| Intrinsic Fluorescence | Emission Max (nm) | 340 | 342 | Minor change in tertiary structure. |
| DSC | Tm (°C) | 72 | 70 | Slightly reduced thermal stability. |
This table presents hypothetical data to illustrate the application of these techniques.
Bioanalytical Methodologies for In Vitro and Cellular Studies of Conjugates (e.g., binding assays, degradation assays)
For bioconjugates like PROTACs, which are designed to induce protein degradation, a suite of bioanalytical methods is essential to evaluate their mechanism of action and cellular activity. reactionbiology.comnih.gov
Binding Assays are crucial for confirming that the PROTAC, containing the this compound linker, can simultaneously engage both the target protein and the E3 ligase to form a productive ternary complex. nih.gov
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free techniques used to measure the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase individually (binary interactions) and as a ternary complex. reactionbiology.com
Isothermal Titration Calorimetry (ITC) provides thermodynamic data on these binding events. reactionbiology.com
Fluorescence Polarization (FP) assays can be developed to measure the formation of the ternary complex in solution. nih.gov
Cellular Thermal Shift Assays (CETSA) can confirm target engagement within a cellular environment by measuring the thermal stabilization of the target protein upon PROTAC binding. researchgate.net
Degradation Assays are performed to quantify the primary function of a PROTAC: the degradation of the target protein.
Western Blotting is a traditional method used to measure the levels of the target protein in cells after treatment with the PROTAC. researchgate.net It provides a qualitative or semi-quantitative assessment of protein degradation.
In-Cell Westerns and Enzyme-Linked Immunosorbent Assays (ELISAs) offer a more high-throughput and quantitative approach to measuring protein levels.
Mass Spectrometry-based Proteomics can provide a global and unbiased view of protein degradation, confirming the selectivity of the PROTAC for its intended target and identifying any off-target effects. researchgate.net
Reporter Gene Assays , such as those utilizing NanoLuc® or HaloTag® technologies, allow for real-time, live-cell monitoring of protein degradation kinetics. promega.compromega.com These assays can be used to determine key parameters like the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 4: In Vitro and Cellular Assay Cascade for a PROTAC with this compound Linker
| Assay Type | Assay | Purpose | Example Metric |
| Binding | Surface Plasmon Resonance (SPR) | Determine binding affinity to target protein and E3 ligase. | KD (Target), KD (E3 Ligase) |
| Binding | Cellular Thermal Shift Assay (CETSA) | Confirm target engagement in cells. | ΔTm |
| Degradation | Western Blot / In-Cell Western | Quantify target protein degradation. | % Degradation |
| Degradation | NanoLuc® Reporter Assay | Determine degradation potency and kinetics in live cells. | DC50, Dmax |
This table outlines a typical workflow for characterizing the biological activity of a PROTAC.
Future Directions and Emerging Trends in Linker Design for Advanced Chemical Biology
Development of Next-Generation Linker Architectures Beyond Linear PEG-Alkyl Chains
To overcome the drawbacks of linear linkers, researchers are exploring more rigid and pre-organized structures. precisepeg.com These advanced architectures aim to reduce the degrees of freedom in the molecule, thereby pre-organizing the binding ligands for more efficient ternary complex formation. nih.gov
Branched Architectures: Branched PEG structures offer a way to improve the hydrophilicity of a molecule, which can be crucial for enhancing solubility and mitigating aggregation, especially when conjugating highly hydrophobic payloads. americanpharmaceuticalreview.comresearchgate.net Studies have shown that a branched, pendant-like PEG configuration can support a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) while maintaining favorable pharmacokinetic profiles. americanpharmaceuticalreview.comnih.gov This "hydrophilicity reservoir" effect demonstrates a significant advantage over simple linear PEG chains, which can sometimes fail to adequately shield a hydrophobic payload when extended. americanpharmaceuticalreview.com
Cyclic and Constrained Architectures: Introducing cyclic elements such as piperazine (B1678402), piperidine (B6355638), or cyclohexane (B81311) into the linker backbone imparts rigidity and improves metabolic stability. precisepeg.comnih.gov Macrocyclization of the entire linker, as demonstrated in a macrocyclic analog of the well-known PROTAC MZ1, can reduce the conformational freedom of the molecule. nih.gov This pre-organization was suggested by molecular dynamics simulations to enhance the efficiency of ternary complex formation, and the resulting macrocyclic PROTAC maintained degradation potency despite having a lower binary binding affinity for its targets. nih.gov Similarly, incorporating rigid motifs like ferrocene (B1249389) as a "molecular hinge" or using triazole groups formed via click chemistry can create more structurally defined linkers, improving molecular recognition and the stability of the resulting ternary complex. precisepeg.comexplorationpub.comacs.org
| Linker Architecture | Key Characteristics | Advantages | Disadvantages |
| Linear (e.g., PEG-Alkyl) | Flexible, synthetically accessible chains of repeating units. nih.gov | Easy to synthesize and systematically vary length. nih.gov Improves water solubility. precisepeg.com | High conformational flexibility can be suboptimal for binding. nih.gov Potential for oxidative metabolism. nih.gov |
| Branched | Multiple polymer chains extending from a central core. nih.gov | Enhances hydrophilicity, allowing for higher drug loading. americanpharmaceuticalreview.com Can improve pharmacokinetic performance. americanpharmaceuticalreview.com | More complex synthesis compared to linear linkers. nih.gov |
| Cyclic/Constrained | Incorporates rings (e.g., piperazine, macrocycles) or rigid groups (e.g., alkynes). precisepeg.comnih.gov | Reduces conformational flexibility, pre-organizing for binding. nih.gov Improves metabolic stability and pharmacokinetic properties. precisepeg.comnih.gov | Synthesis can be challenging and costly. nih.gov May require more complex design strategies. |
A major trend in advanced linker design is the incorporation of "smart" functionalities that enable controlled release of a payload in response to specific triggers. creative-biolabs.com This is particularly vital in drug delivery systems like ADCs, where releasing a potent cytotoxin at the target site while ensuring stability in circulation is paramount. axispharm.comaxispharm.comnih.gov This approach enhances therapeutic efficacy while minimizing off-target toxicity. proteogenix.sciencenih.gov
These linkers are designed to be stable in the bloodstream but break apart upon encountering specific conditions prevalent in diseased tissues or intracellular compartments. creative-biolabs.comacs.org
Enzyme-Cleavable Linkers: These linkers contain peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment or within lysosomes. axispharm.combroadpharm.com The valine-citrulline (val-cit) dipeptide is a classic example, widely used in ADCs to ensure that the drug is released after the conjugate is internalized by the cancer cell. broadpharm.comcreative-biolabs.com Other enzyme-based strategies include using glycosidase-cleavable linkers that are broken down by enzymes like β-glucuronidase found in lysosomes. proteogenix.science
Chemically-Labile Linkers: This category includes linkers that are sensitive to the unique chemical environment of tumors or specific cellular organelles. proteogenix.science
Acid-Labile Linkers: Hydrazone-based linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze and release their payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH ~4.8). proteogenix.sciencebroadpharm.comwikipedia.org
Redox-Responsive Linkers: Disulfide linkers are stable in the bloodstream but are readily cleaved by the high concentration of reducing agents like glutathione (B108866) found inside cells, providing another mechanism for intracellular drug release. axispharm.combroadpharm.com
Light-Sensitive Linkers: For applications requiring external control, photocleavable linkers containing groups like nitrobenzyl can be used. researchgate.net These linkers release their cargo upon irradiation with light of a specific wavelength, offering precise spatiotemporal control over activation. researchgate.netsci-hub.se
| Cleavage Stimulus | Linker Type | Mechanism of Action | Common Application |
| Enzymes (e.g., Cathepsin B) | Peptide-based (e.g., val-cit) | Cleaved by proteases overexpressed in tumors or lysosomes. broadpharm.com | Antibody-Drug Conjugates (ADCs) |
| Acidic pH | Acid-labile (e.g., Hydrazone) | Hydrolyzes in the low pH of endosomes/lysosomes. wikipedia.org | ADCs, Nanoparticle Drug Delivery |
| Reducing Environment | Disulfide bonds | Reduced by high intracellular glutathione concentrations. axispharm.combroadpharm.com | Intracellular Drug Delivery |
| Light | Photocleavable (e.g., Nitrobenzyl) | Bond cleavage upon irradiation with specific wavelength light. researchgate.net | Photodynamic Therapy, Research Tools |
Computational Modeling and Rational Design of Linkers
The empirical, trial-and-error approach to linker optimization is time-consuming and resource-intensive. nih.govexplorationpub.com Consequently, the field is increasingly turning to computational modeling and rational design to predict linker performance and accelerate the development of potent molecules. nih.govcomputabio.com These in silico methods provide invaluable insights into the structural and dynamic factors governing the efficacy of bifunctional molecules. explorationpub.com
The formation of a stable ternary complex is a critical, rate-limiting step for the activity of PROTACs. researchgate.netbiorxiv.org The linker's length, composition, and attachment points play a crucial role in determining whether a productive complex can form. explorationpub.com Computational algorithms have been developed to model these complexes and predict which linker designs are most likely to be successful.
One such approach uses software like Rosetta to perform protein-protein docking of the target and the E3 ligase. biorxiv.orgnih.gov The algorithm then attempts to build the linker between the two bound ligands in the docked poses. biorxiv.org The number of successful builds, reported as the "Fraction of Fully-compatible Complexes" (FFC), has been shown to correlate with the experimentally observed degradation efficiency of PROTACs. biorxiv.orgnih.gov More advanced, machine learning-based toolkits are also emerging, which can process vast datasets of known PROTACs to predict the activity of novel designs and even automate the de novo design of linkers. biorxiv.orgopenreview.net These predictive models aim to narrow the search space, allowing chemists to focus their synthetic efforts on the most promising candidates. openreview.netarxiv.org
While docking models provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of how linkers and ternary complexes behave over time. nih.govcomputabio.com By simulating the movements of atoms in a system, MD can reveal the conformational flexibility of a linker, the stability of the ternary complex, and the key interactions that hold it together. computabio.comnih.gov
MD simulations have been used to study the plasticity of PROTAC linkers, showing how they can adopt different conformations to facilitate protein-protein interactions. nih.govnih.gov These simulations can capture conformational changes, the effects of solvent, and binding events, providing a deeper understanding of the degradation mechanism. computabio.com For instance, simulations have highlighted the influence of linker length and interface residues on the stability of various ternary complexes. acs.orgacs.org This information is crucial for rationally designing linkers that not only connect the two ligands but also contribute favorable interactions that stabilize the complex and enhance cooperativity. nih.govbiorxiv.org
| Computational Tool/Method | Primary Application in Linker Design | Key Insights Provided |
| Protein-Protein Docking (e.g., with Rosetta) | Predicting viable ternary complex geometries. biorxiv.orgnih.gov | Identifies energetically favorable orientations between target and E3 ligase. nih.gov |
| Linker Building Algorithms | Evaluating linker suitability for docked protein poses. biorxiv.org | Predicts which linker lengths and compositions can bridge the ligands without steric clash. nih.gov |
| Machine Learning/AI (e.g., DeepPROTACs) | Predicting degradation activity of novel PROTACs. openreview.net | Learns from existing data to correlate molecular features with efficacy. openreview.netarxiv.org |
| Molecular Dynamics (MD) Simulations | Analyzing conformational flexibility and complex stability. computabio.comnih.gov | Reveals linker dynamics, solvent effects, and specific protein-linker interactions over time. nih.govnih.gov |
Expansion of Linker Applications Beyond Targeted Protein Degradation
The heterobifunctional chimera concept, popularized by PROTACs, is now being extended to target other classes of biomolecules and hijack different cellular degradation pathways. njbio.com This expansion opens up new therapeutic avenues and demonstrates the versatility of linker technology in manipulating cellular processes. While PROTACs direct proteins to the proteasome, new modalities are being developed to engage the lysosomal degradation pathway.
Examples of these emerging technologies include:
Lysosome-Targeting Chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane-associated proteins by linking them to receptors that undergo endocytosis, thereby trafficking them to the lysosome for degradation. njbio.comresearchgate.net
Autophagy-Targeting Chimeras (AUTACs) and Autophagosome-Tethering Compounds (ATTECs): These compounds induce the degradation of targets via autophagy, a cellular process that removes damaged organelles and protein aggregates. njbio.comresearchgate.net AUTACs achieve this by tagging a target protein with a molecule that induces its engulfment by an autophagosome. njbio.com ATTECs work by linking a target to the autophagosomal protein LC3, directly tethering it for autophagic degradation. researchgate.netrsc.org This strategy has even been extended to clear non-proteinaceous targets, such as entire lipid droplets, showcasing a significant expansion of the technology's scope. researchgate.net
RNA-Targeting Chimeras (RIBOTACs): Moving beyond proteins, RIBOTACs are designed to target specific RNA molecules for degradation by recruiting ribonucleases. njbio.com
These innovative approaches highlight that the fundamental principle of using a chemical linker to bring a target and an effector into proximity can be adapted for a wide range of biological challenges, far beyond the initial scope of protein degradation. njbio.comresearchgate.net
Development of PROTAC-like Modalities (e.g., DUBTACs, LYTACs, AUTOTACs)
The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. promegaconnections.com PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. promegaconnections.combldpharm.com This ternary complex formation leads to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govnih.gov The success of PROTACs has spurred the development of other targeted degradation platforms that hijack different cellular degradation pathways, collectively expanding the "druggable" proteome. nih.gov
Lysosome-Targeting Chimeras (LYTACs) have emerged as a powerful strategy to degrade extracellular and membrane-associated proteins, which are inaccessible to the cytosolic ubiquitin-proteasome system targeted by PROTACs. promegaconnections.comsygnaturediscovery.com LYTACs consist of a binder to the POI, often an antibody, fused to a ligand that engages a lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR). promegaconnections.comsygnaturediscovery.com This interaction mediates the internalization of the LYTAC-POI complex and its trafficking to the lysosome for degradation. sygnaturediscovery.com A potential drawback of LYTACs is that they are not expected to act catalytically like PROTACs, as the antibody component is degraded along with the target protein. sygnaturediscovery.com
Autophagy-Targeting Chimeras (AUTOTACs) , also known as ATTECs (autophagy-tethering compounds), represent another innovative approach that harnesses the cellular autophagy machinery for protein degradation. nih.govsygnaturediscovery.com AUTOTACs are designed to induce the degradation of cytosolic proteins and even entire organelles by linking them to the autophagosome. While promising, a potential limitation of AUTOTACs is their anticipated inability to function within the cell nucleus, where the autophagy system is not active. sygnaturediscovery.com
The table below summarizes the key features of these emerging degradation technologies.
| Modality | Target Protein Location | Cellular Machinery Hijacked | Mechanism of Action |
| PROTACs | Intracellular | Ubiquitin-Proteasome System | E3 ligase-mediated ubiquitination and proteasomal degradation. bldpharm.comnih.gov |
| LYTACs | Extracellular, Membrane-associated | Endo-lysosomal Pathway | Receptor-mediated endocytosis and lysosomal degradation. nih.govsygnaturediscovery.com |
| AUTOTACs | Cytosolic proteins, Organelles | Autophagy | Sequestration into autophagosomes and autophagic degradation. nih.govsygnaturediscovery.com |
Role in Targeted Delivery Systems and Nanomedicine
Linkers are fundamental to the design and efficacy of targeted delivery systems and nanomedicines, acting as the crucial connection between a targeting moiety and a therapeutic payload. researchgate.netnih.gov The linker's chemistry dictates the stability of the conjugate in circulation, prevents premature drug release, and facilitates the liberation of the active agent at the intended site of action. americanpharmaceuticalreview.combiosynth.com
In the context of Antibody-Drug Conjugates (ADCs) , the linker is a key determinant of the therapeutic window. americanpharmaceuticalreview.comnih.gov ADCs combine the tumor-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug, connected by a chemical linker. americanpharmaceuticalreview.com The choice of linker is critical for the ADC's success and can be broadly categorized into cleavable and non-cleavable types.
Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as low pH or the presence of certain enzymes like cathepsins. nih.govbiosynth.comsymeres.com This targeted release minimizes systemic exposure to the potent cytotoxin, thereby reducing off-target toxicity. mit.edu
Non-cleavable linkers maintain a stable connection between the drug and the antibody. The payload is released only after the entire ADC is internalized and the antibody component is degraded in the lysosome. nih.govsymeres.com
The table below outlines common cleavable linker types and their release mechanisms.
| Linker Type | Release Mechanism | Target Environment |
| Hydrazone | Acid-catalyzed hydrolysis | Acidic endosomes/lysosomes biosynth.com |
| Disulfide | Reduction by intracellular glutathione | Reducing intracellular environment biosynth.com |
| Peptide | Enzymatic cleavage by proteases (e.g., cathepsins) | Lysosomes nih.gov |
Nanomedicine leverages nanoscale materials to improve the delivery and efficacy of therapeutic agents. nih.gov Linkers are integral to these systems, enabling the conjugation of drugs, targeting ligands, and imaging agents to nanoparticles. researchgate.net For instance, polyethylene (B3416737) glycol (PEG) linkers are widely used to modify the surface of nanoparticles, which can improve their stability in the bloodstream and reduce clearance by the immune system. researchgate.net Gold and iron oxide nanoparticles can be functionalized with PEG-containing linkers to attach therapeutics for cell-specific delivery. nih.gov The linker chemistry in these nanocarrier systems can be designed to be responsive to internal or external stimuli, ensuring controlled and targeted drug release. researchgate.net
Standardization of Linker Synthesis and Characterization for Enhanced Reproducibility in Academic and Industrial Research
The increasing complexity of linker-drug conjugates necessitates robust and standardized methods for their synthesis and characterization to ensure reproducibility and facilitate translation from academic research to industrial development. nih.gov A lack of reproducibility can hamper research progress and the commercialization of promising therapeutic candidates. researchgate.netkyoto-u.ac.jp
Interlaboratory studies have highlighted significant variability in the synthesis of complex molecules, even when following identical protocols. researchgate.netkyoto-u.ac.jpbirmingham.ac.uk This underscores the sensitivity of synthetic outcomes to subtle variations in reaction conditions. kyoto-u.ac.jp For linker synthesis, this variability can lead to inconsistent product purity, yield, and ultimately, performance of the final conjugate. The development of standardized and well-documented synthetic procedures is crucial to mitigate these issues.
Furthermore, the characterization of linkers and their conjugates is critical for ensuring quality and consistency. A variety of analytical techniques are employed to assess the composition and homogeneity of these complex molecules. nih.gov
The table below lists key analytical techniques for the characterization of linker-drug conjugates.
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification, and separation of isomers. nih.gov |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the linker and its conjugation sites. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of chemical bonds and functional groups. acs.orgmdpi.com |
Standardization of these analytical methods, including well-defined protocols and reference standards, is essential for comparing results across different laboratories and ensuring the quality control of therapeutic products. nih.gov As the field moves towards more sophisticated linker designs, the need for standardized synthesis and characterization will become even more critical for advancing the development of safe and effective next-generation therapeutics.
Q & A
Q. How should researchers analyze conflicting data on the environmental persistence of this compound in biodegradation studies?
- Methodological Answer : Employ advanced analytics:
- QTOF-MS/MS : Identify degradation products and propose pathways.
- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests to assess ecological impact.
- Statistical Modeling : Apply PCA or cluster analysis to correlate degradation rates with environmental variables (e.g., microbial load, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
